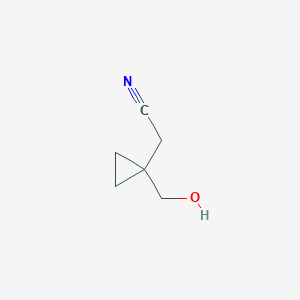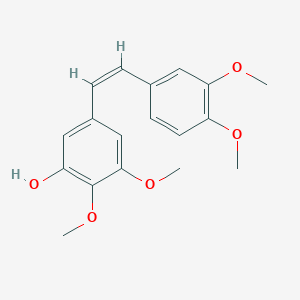![molecular formula C30H68P4Pd B049702 [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) CAS No. 123333-45-9](/img/structure/B49702.png)
[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium complexes, particularly those involving phosphine ligands, are of significant interest in catalysis and material science. They exhibit diverse chemical reactivities and are often used in reactions like polymerization and amination.
Synthesis Analysis
Palladium complexes can be synthesized using various methods. For instance, palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane have been prepared and characterized, showcasing their utility in catalysis (Doherty et al., 2002).
Molecular Structure Analysis
The molecular structures of palladium complexes vary based on the ligands used. For example, palladium(II) complexes have been observed to form polymeric, dimeric, and monomeric structures based on the alkane chain length of the ligand (Hill et al., 1980).
Chemical Reactions and Properties
Palladium complexes are known for their catalytic properties. For instance, palladium(0) complexes have been used to catalyze the amination of aromatic bromides and the α-arylation of ketones (Doherty et al., 2008).
Physical Properties Analysis
The physical properties of palladium complexes, such as their mesogenic behavior and crystal structures, are influenced by their molecular composition. Some palladium complexes exhibit layer-like and columnar arrangement in their crystal structures (Usha et al., 1994).
Scientific Research Applications
Catalysis and Polymerization
Palladium complexes, including those with dppp ligands, play a crucial role in catalytic processes. For example, palladium(II) complexes have been utilized to catalyze the CO-ethylene copolymerization reaction, showing significant differences in catalytic productivity and molecular weight when compared with analogs stabilized by different ligands. These complexes have provided valuable insights into catalysis through in situ and operando high-pressure NMR experiments (Bianchini et al., 2007). Furthermore, palladium complexes have been synthesized for the carbonylation of ethylene in various solvents, demonstrating their utility in producing key industrial chemicals (Bianchini et al., 2005).
Synthesis of Complexes
Research has also focused on synthesizing bis[palladium(II)] and bis[platinum(II)] complexes with chiral, linear quadridentate ligands. These complexes have been explored for their potential as anticancer agents, showing activity against murine leukemia cell lines. The versatility of these complexes in binding and their structural characterization have contributed to understanding their reactivity and potential therapeutic applications (Bennett et al., 2002).
Anticancer Applications
Palladium complexes with pyridylporphyrin frameworks have been synthesized and evaluated for their cytotoxic activity against breast cancer cells. These studies have highlighted the selective indexes of these complexes compared to cisplatin, offering insights into the design of novel anticancer drugs (Alves et al., 2021).
Polymerization Catalysts
The preparation and use of palladium complexes in norbornene polymerization have been investigated, revealing that specific ligand modifications can significantly affect the reactivity and molecular weight of the resulting polymers. This research contributes to the development of more efficient catalysts for polymer production (Shin et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRFAKJOIUDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68P4Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


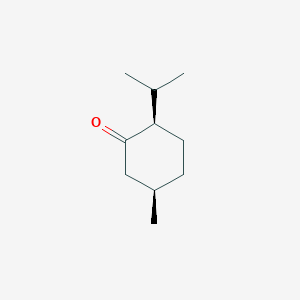
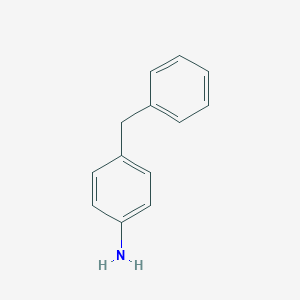
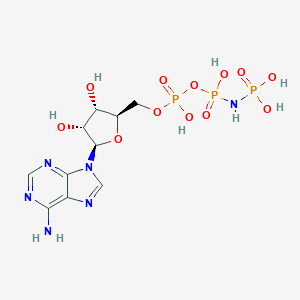
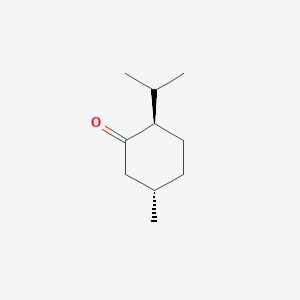
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
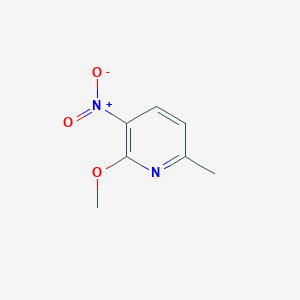
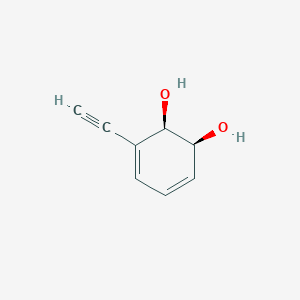
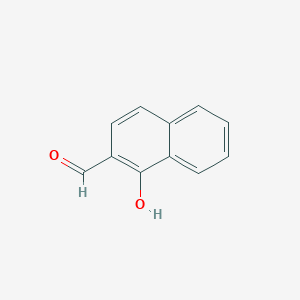
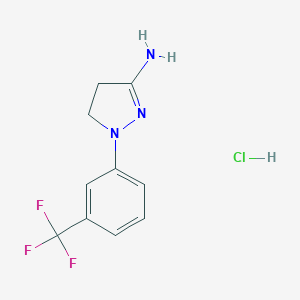
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
